molecular formula C25H24ClFN2 B4943120 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride

1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride

Cat. No. B4943120
M. Wt: 406.9 g/mol
InChI Key: VASKVOFZIAZHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride, also known as ANFI, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has also been shown to have affinity for other receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has been shown to have a protective effect against oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize in large quantities. However, 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride. One area of interest is the development of new fluorescent probes based on 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride, which could be used for imaging biological systems. Another area of interest is the investigation of 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride's potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride and its potential side effects.

Synthesis Methods

The synthesis of 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride involves several steps, including the reaction of 9-bromoanthracene with 4-(2-fluorophenyl)piperazine in the presence of a palladium catalyst. This is followed by the addition of hydrochloric acid to form the hydrochloride salt of 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride. The synthesis method has been optimized to produce high yields of pure 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride, making it suitable for use in scientific research.

Scientific Research Applications

1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging biological systems. 1-(9-anthrylmethyl)-4-(2-fluorophenyl)piperazine hydrochloride has been shown to have high quantum yield and photostability, making it a promising candidate for use in fluorescence microscopy. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2.ClH/c26-24-11-5-6-12-25(24)28-15-13-27(14-16-28)18-23-21-9-3-1-7-19(21)17-20-8-2-4-10-22(20)23;/h1-12,17H,13-16,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKVOFZIAZHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride

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